molecular formula C25H26N4OS B11110663 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11110663
M. Wt: 430.6 g/mol
InChI Key: OOWXBJXSFYPTGR-UHFFFAOYSA-N
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Description

The compound 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidinone class, a scaffold renowned for its pharmacological relevance. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological activities, including anticancer effects via inhibition of EGFR and VEGFR-2 receptors . The target compound features a piperazine ring substituted with a 2,5-dimethylphenyl group at position 2 and a 4-methylphenyl group at position 5. These substituents likely enhance lipophilicity and receptor-binding affinity, critical for pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C25H26N4OS

Molecular Weight

430.6 g/mol

IUPAC Name

2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C25H26N4OS/c1-16-5-8-19(9-6-16)20-15-31-23-22(20)26-25(27-24(23)30)29-12-10-28(11-13-29)21-14-17(2)4-7-18(21)3/h4-9,14-15H,10-13H2,1-3H3,(H,26,27,30)

InChI Key

OOWXBJXSFYPTGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the thienopyrimidine core and the subsequent attachment of the piperazine and phenyl groups. Common synthetic routes may involve:

    Formation of Thienopyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Substitution with Phenyl Groups: The phenyl groups are attached using Friedel-Crafts alkylation or similar reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research has identified several promising biological activities associated with this compound:

1. Antimicrobial Activity

  • Compounds similar to 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one have demonstrated significant antibacterial and antimycobacterial effects. Studies indicate that derivatives containing the thienopyrimidinone core exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains such as Mycobacterium tuberculosis .

2. Antitumor Properties

  • Some studies suggest that derivatives of thieno[3,2-d]pyrimidin possess antitumor activity. The structural features of the compound may enhance its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

3. Neuroprotective Effects

  • The piperazine moiety is linked to neuroprotective properties and is included in compounds aimed at treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research indicates that modifications to the piperazine ring could enhance efficacy against these conditions .

Case Studies

Several studies have reported on the biological efficacy of compounds similar to 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one:

Study on Antimicrobial Activity

  • A study evaluated the antimicrobial effects of various thieno[3,2-d]pyrimidin derivatives against Escherichia coli and Staphylococcus aureus, revealing that certain derivatives exhibited low minimum inhibitory concentrations (MICs), indicative of strong antibacterial activity .

Neuroprotective Research

  • Research into piperazine-containing compounds highlighted their potential in modulating neuroprotective pathways. Modifications to the piperazine ring were suggested to enhance efficacy against neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs of the target compound are summarized below, with variations in substituents influencing physicochemical and biological properties.

Table 1: Comparative Analysis of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Compound Name / ID Substituents (Position 2) Substituents (Position 7) Melting Point (°C) Yield (%) Biological Activity Notes Reference
Target Compound 4-(2,5-Dimethylphenyl)piperazin-1-yl 4-Methylphenyl Not reported Not reported Unknown (structural focus) -
2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (BL20242) 4-Benzylpiperazin-1-yl 4-Chlorophenyl Not reported Not reported Supplier-listed (no activity data)
7,9-Bis(4-methoxyphenyl)-2-(3-methylpyrazol-1-yl)pyrido-thienopyrimidin-4(3H)-one (6b) Pyrazole with 3-methyl and 4-methoxyphenyl 4-Methoxyphenyl (position 7 and 9) 183–185 72 No explicit activity data
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12) 3-Methoxyphenyl 3-Methoxyphenyl (position 6) 241–243 61 Anticancer potential inferred
5-(4-Chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]triazolo-pyrimidin-7-yl}-thiophene-2-carboxylic acid (19b) Triazolo-pyrimidine 4-Chlorophenyl Not reported Not reported Superior anticancer activity vs. doxorubicin

Key Observations

Substituent Effects on Physicochemical Properties: Electron-Donating Groups (e.g., methyl, methoxy): Compounds like the target molecule and 12 (with methoxy groups) exhibit moderate melting points (e.g., 241–243°C for 12), suggesting stable crystalline structures. Methyl groups may reduce polarity, enhancing membrane permeability .

Synthetic Routes: Microwave-assisted synthesis (e.g., using phosphorus oxychloride) is common for thienopyrimidinones, yielding products in 46–86% efficiency . Piperazine-substituted derivatives (e.g., BL20242) are often synthesized via nucleophilic substitution or condensation reactions .

Biological Activity Trends :

  • Pyrazole- and Triazole-Modified Derivatives : Compounds like 6b and 19b show enhanced anticancer activity, possibly due to additional heterocyclic rings enabling multi-target inhibition .
  • Piperazine-Based Derivatives : The target compound’s piperazine moiety may modulate CNS or cardiovascular targets, as seen in related piperazine drugs (e.g., clopidogrel) .

Biological Activity

2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound characterized by its thieno[3,2-d]pyrimidin-4(3H)-one core structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the context of antimalarial and anticancer activities.

  • Molecular Formula : C25H26N4OS
  • Molecular Weight : 430.57 g/mol
  • CAS Number : 1226443-26-0

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimalarial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimalarial properties. A study highlighted the potential of compounds similar to 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one against Plasmodium falciparum, the parasite responsible for malaria. The compound was found to inhibit both the erythrocytic and hepatic stages of the parasite's lifecycle, with some derivatives showing effective EC50 values below 5 µM against the hepatic stage of P. berghei .

Anticancer Activity

Piperazine derivatives are known for their broad spectrum of biological activities, including anticancer effects. The presence of a piperazine ring in this compound may contribute to its ability to interact with various biological targets, potentially leading to cytotoxic effects against cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thienopyrimidine scaffold can enhance anticancer activity .

Neuroprotective Effects

Similar compounds have shown neuroprotective properties, indicating that 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one may also exhibit such effects. The piperazine moiety is often associated with neuroactive drugs .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituents at position 4 of the thienopyrimidine core significantly influence antimalarial activity.
  • Alkylamine groups at this position enhance activity, with shorter alkyl chains being more effective .

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
GamhepathiopineStructureActive against multiple stages of Plasmodium
1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazineStructureAntiviral activity
1-[6-(methylthio)-1H-pyrazolo[3,4-b]quinolin-5-yloxy]-N,N-diethylmethanamineStructureNeuroprotective effects

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives based on the thieno[3,2-d]pyrimidine scaffold. For instance:

  • In Vitro Studies : Various synthesized compounds were screened against drug-resistant strains of P. falciparum. Results showed several compounds with EC50 values lower than 2 µM .
  • Toxicity Assessment : Cytotoxicity evaluations on HepG2 human hepatoma cells demonstrated moderate toxicity levels across different compounds, suggesting a need for careful optimization in drug design .

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